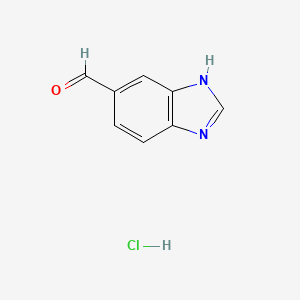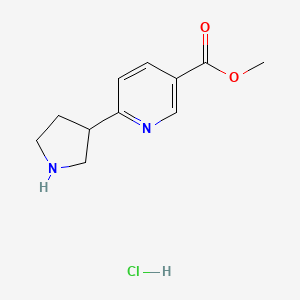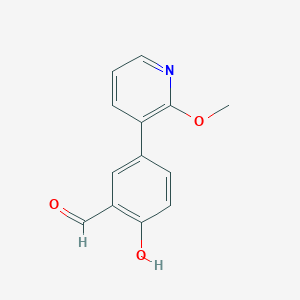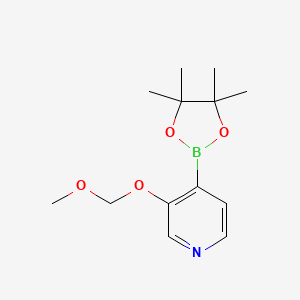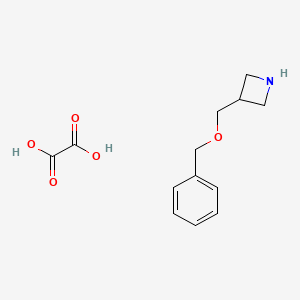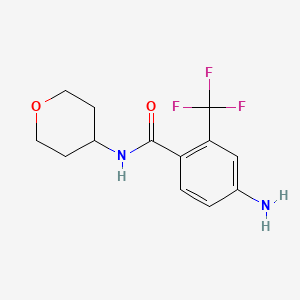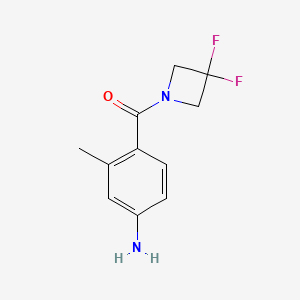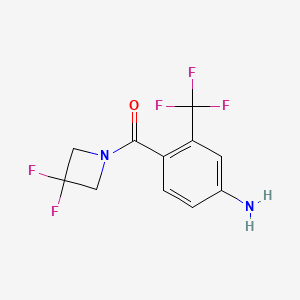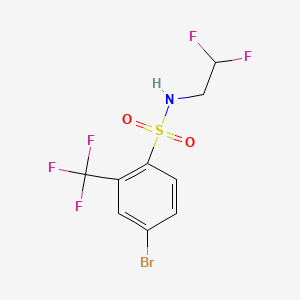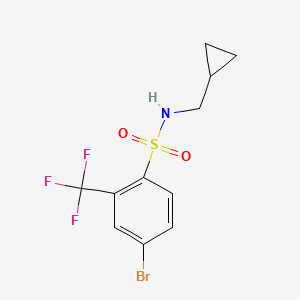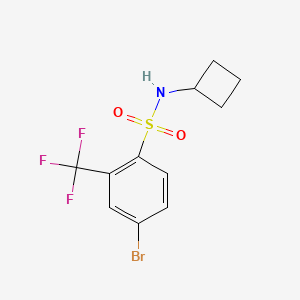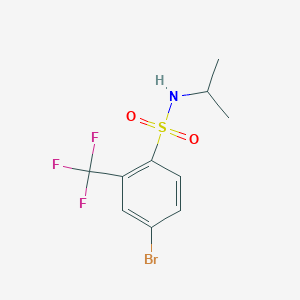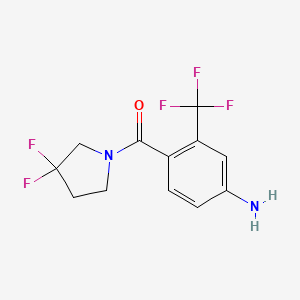
(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound characterized by the presence of trifluoromethyl and difluoropyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with 3,3-difluoropyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
科学研究应用
Chemistry
In chemistry, (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidinyl groups may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A precursor in the synthesis of the target compound.
(2-Amino-4-(trifluoromethyl)phenyl)methanol: Another compound with similar functional groups but different structural arrangement.
Uniqueness
(4-Amino-2-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone stands out due to its combination of trifluoromethyl and difluoropyrrolidinyl groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5N2O/c13-11(14)3-4-19(6-11)10(20)8-2-1-7(18)5-9(8)12(15,16)17/h1-2,5H,3-4,6,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFDQIIQXFTNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(2S,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B8182389.png)
